2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features multiple bromine atoms, a pyridine ring, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the bromine atoms or the pyridine ring.
Substitution: The bromine atoms are reactive sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it versatile for various synthetic applications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring and bromine atoms can enhance binding affinity to biological targets.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure allows for modifications that can improve pharmacokinetic properties and target specificity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Shares the pyridine ring and bromine atoms but lacks the trimethoxybenzoate group.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group but lacks the brominated pyridine structure.
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C23H18Br3N3O6 |
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Molecular Weight |
672.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H18Br3N3O6/c1-32-18-6-12(7-19(33-2)21(18)34-3)23(31)35-20-13(4-15(24)8-17(20)26)10-28-29-22(30)14-5-16(25)11-27-9-14/h4-11H,1-3H3,(H,29,30)/b28-10+ |
InChI Key |
DSMROLPLZUWJLX-ORBVJSQLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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